molecular formula C13H20N4 B11873275 2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B11873275
M. Wt: 232.32 g/mol
InChI Key: YDWVCRUINIRKOK-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a unique structure combining azepane and pyrido[4,3-d]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of azepane with a pyrido[4,3-d]pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its combined azepane and pyrido[4,3-d]pyrimidine structure, which provides a distinct set of chemical properties and biological activities. This uniqueness makes it a valuable compound for developing novel therapeutic agents .

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

2-(azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C13H20N4/c1-2-4-8-17(7-3-1)13-15-10-11-9-14-6-5-12(11)16-13/h10,14H,1-9H2

InChI Key

YDWVCRUINIRKOK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=C3CNCCC3=N2

Origin of Product

United States

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